molecular formula C19H22N2O2 B2503328 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-44-9

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B2503328
CAS No.: 887348-44-9
M. Wt: 310.397
InChI Key: LLUNIYQKWMSZIS-UHFFFAOYSA-N
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Description

1-(1-(2-(o-Tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by a 1H-benzimidazole core substituted at position 1 with a 2-(o-tolyloxy)ethyl group and at position 2 with a propan-1-ol moiety. The o-tolyloxy group (2-methylphenoxy) introduces steric and electronic effects due to the ortho-methyl substitution, which may influence solubility, metabolic stability, and binding interactions. The propan-1-ol chain contributes to hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-17(22)19-20-15-9-5-6-10-16(15)21(19)12-13-23-18-11-7-4-8-14(18)2/h4-11,17,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUNIYQKWMSZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the reaction of o-tolyloxyethylamine with a benzimidazole derivative under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to the compound’s observed pharmacological effects, such as antitumor or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents, linker length, or core modifications:

Compound Structure Key Differences Properties/Activity Reference
Compound 6 (ChemBridge) 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(o-tolyloxy)propan-2-ol Propan-2-ol instead of propan-1-ol; presence of 3-benzyl-2-imino group Higher molecular weight (m/z=410); potential metabolic instability due to imino group
N-[1-[1-[4-(2-Methylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide Benzimidazole with 4-(o-tolyloxy)butyl linker and furan-2-carboxamide Longer butyl linker; furan carboxamide substituent Increased lipophilicity; possible enhanced membrane permeability
Compound 8 (Schiff base) (Z)-2-((4-((2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(o-tolyl)ethylidene)amino)cyclopenta-1,3-dien-1-yl)amino)-5-nitrophenol Thioether linkage; nitro and phenolic groups Antimicrobial activity due to nitro group; complex steric effects
2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol Branched 2-methylpropan-1-ol substituent Branched alcohol chain; amino group Improved solubility; potential for salt formation
1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol Imidazole core instead of benzimidazole; phenyl substituent Reduced aromaticity; lower molecular weight (216.28 g/mol) Simpler synthesis; possible reduced target affinity

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~340–360 g/mol, comparable to analogues in (e.g., Compound 7: m/z=410).
  • Lipophilicity: The o-tolyloxy group increases logP compared to unsubstituted benzimidazoles (e.g., Compound 10 in has logP~4.5 due to benzylphenoxy groups).
  • Solubility: Propan-1-ol enhances aqueous solubility relative to non-polar analogues like Compound 11 (: m/z=480 with benzyloxy group).

Stability and Reactivity

  • Hydrogen Bonding : The propan-1-ol group enables stronger hydrogen bonding than propan-2-ol (Compound 6, ), improving target engagement .

Biological Activity

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC18H20N2O2
Molecular Weight296.36 g/mol
CAS Number615279-91-9
Purity98%

The structure features a benzimidazole core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole structure often exhibit antimicrobial properties. For instance, derivatives of benzimidazole have been shown to inhibit bacterial growth and possess fungicidal activity. A study highlighted that certain benzimidazole derivatives demonstrated significant inhibition against various microbial strains, suggesting that this compound may have similar effects due to its structural similarities .

Anticancer Properties

Several studies have explored the anticancer potential of benzimidazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that certain benzimidazole derivatives showed cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could be evaluated for similar anticancer activities .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, they may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to cell death. The exact mechanism for this compound remains to be fully elucidated but could involve similar pathways as seen in other related compounds.

Study on Anticancer Activity

In a recent study focusing on the cytotoxic effects of benzimidazole derivatives, researchers synthesized various compounds and evaluated their effects on cancer cell lines. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of more potent anticancer agents .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of several benzimidazole derivatives against common pathogens. The results showed that certain compounds exhibited strong antibacterial activity, particularly against Gram-positive bacteria. This suggests a potential therapeutic application for this compound in treating infections caused by resistant strains .

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